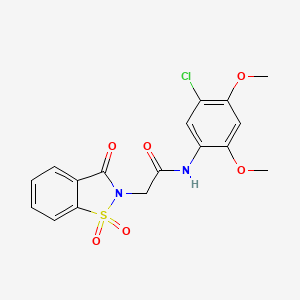
4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core linked to a pyrimidine moiety through an acetamido bridge.
Mechanism of Action
Target of Action
Similar compounds have been found to target β-hexosaminidases , which play a crucial role in the degradation of glycoproteins and glycolipids.
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, possibly inhibiting or modifying its activity .
Biochemical Pathways
Given its potential interaction with β-hexosaminidases, it may influence the metabolic pathways involving glycoproteins and glycolipids .
Result of Action
If it does interact with β-hexosaminidases as suggested, it could potentially affect the breakdown of glycoproteins and glycolipids, leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors such as 4-methylpyrimidine.
Acetamido Bridge Formation: The acetamido bridge is introduced by reacting the pyrimidine derivative with an acylating agent, such as acetic anhydride, under controlled conditions.
Benzamide Core Attachment: The final step involves the coupling of the acetamido-pyrimidine intermediate with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
- 4-(2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
- 4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
Uniqueness
4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a pyrimidine moiety through an acetamido bridge sets it apart from other similar compounds, potentially offering unique advantages in its applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[[2-(4-methylpyrimidin-2-yl)oxyacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-6-7-16-14(17-9)21-8-12(19)18-11-4-2-10(3-5-11)13(15)20/h2-7H,8H2,1H3,(H2,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPHDDFDZSNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777180.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2777181.png)
![N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2777182.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2777185.png)
![3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2777186.png)
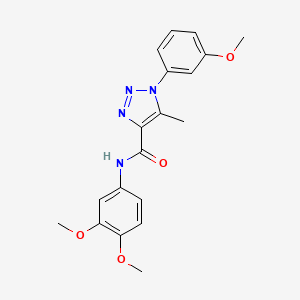
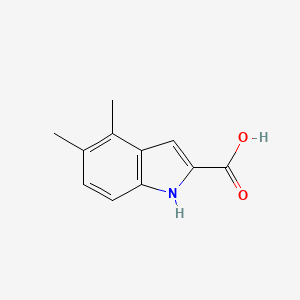
![7-butyl-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2777194.png)
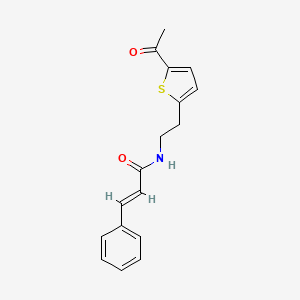

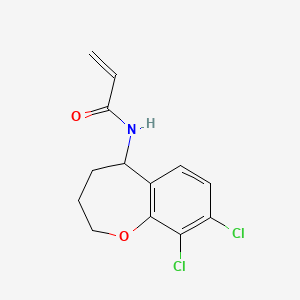
![1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2777199.png)

